![molecular formula C21H17N3O4S B6551895 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide CAS No. 1040670-57-2](/img/structure/B6551895.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide
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Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide is a useful research compound. Its molecular formula is C21H17N3O4S and its molecular weight is 407.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.09397721 g/mol and the complexity rating of the compound is 701. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide (CAS Number: 1040670-57-2) is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H17N3O4S, with a molecular weight of 407.4 g/mol. The structure features a benzodioxole moiety, which is known for its biological significance in various pharmacological contexts.
Property | Value |
---|---|
CAS Number | 1040670-57-2 |
Molecular Formula | C21H17N3O4S |
Molecular Weight | 407.4 g/mol |
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Glycogen Metabolism : The compound may influence glycogen synthesis by modulating the activity of glycogen synthase kinase 3 beta (GSK3B), which is crucial for insulin signaling and glycogen metabolism regulation .
- Cell Proliferation and Apoptosis : Similar compounds have been shown to selectively induce apoptosis in cancer cells by targeting specific signaling pathways such as RhoA and its downstream effects on cell growth and invasion .
- Circadian Rhythm Regulation : The compound might affect circadian rhythms by phosphorylating key proteins involved in the circadian clock mechanism, thereby influencing physiological processes regulated by these rhythms .
In Vitro Studies
In vitro studies have demonstrated that compounds related to this compound can inhibit the proliferation of various cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
PC-3 (Prostate) | 1 | Inhibition of DNA synthesis |
A375M2 (Melanoma) | 0.5 | Induction of apoptosis |
These results suggest that the compound has significant potential as an anti-cancer agent.
Case Studies
A case study involving a derivative of this compound indicated its effectiveness in reducing tumor growth in animal models when administered at specific dosages over a defined period. The study highlighted the compound's role in modulating tumor microenvironment factors and enhancing the efficacy of existing therapies.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-12-23-19-14-4-2-3-5-17(14)29-20(19)21(26)24(12)10-18(25)22-9-13-6-7-15-16(8-13)28-11-27-15/h2-8H,9-11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLKTJJFRVPBQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1CC(=O)NCC3=CC4=C(C=C3)OCO4)SC5=CC=CC=C52 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.